4-Methoxypyridine N-oxide

Description

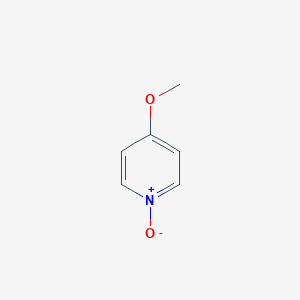

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFAIBPJCWFJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149956 | |

| Record name | 4-Methoxypyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-96-9 | |

| Record name | 4-Methoxypyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1122-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxypyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxypyridine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxypyridine N-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMB9SBP2LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxypyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypyridine (B45360) N-oxide, a heterocyclic organic compound, is a versatile building block in organic synthesis and holds significant interest for researchers in medicinal chemistry and materials science. Its unique electronic and structural properties, stemming from the pyridine (B92270) N-oxide moiety combined with an electron-donating methoxy (B1213986) group, make it a valuable reagent and intermediate in a variety of chemical transformations. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, safety information, and applications.

Chemical and Physical Properties

4-Methoxypyridine N-oxide is typically a light yellow powder.[1] It is soluble in polar organic solvents.[1] The N-oxide functional group imparts a high degree of polarity to the molecule.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1122-96-9 | [2][3] |

| Molecular Formula | C₆H₇NO₂ | [2][3] |

| Molecular Weight | 125.13 g/mol | [2][3] |

| Appearance | Light yellow powder | [1] |

| Melting Point | 73-79 °C | [4] |

| InChI | InChI=1S/C6H7NO2/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3 | [2] |

| InChIKey | BOFAIBPJCWFJFT-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC=--INVALID-LINK--[O-] | [2] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the oxidation of the parent heterocycle, 4-methoxypyridine.

Experimental Protocol: Oxidation with Hydrogen Peroxide in Acetic Acid

This procedure involves the direct oxidation of 4-methoxypyridine using a common oxidizing agent.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound via oxidation.

Procedure:

-

To a stirred solution of 4-methoxypyridine (e.g., 5 g, 45.87 mmol) in acetic acid (e.g., 25 mL) under an inert atmosphere (e.g., argon), add a 30% hydrogen peroxide solution (e.g., 4.2 mL) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Monitor the reaction for the consumption of the starting material using Thin Layer Chromatography (TLC).

-

After completion, remove the volatile components under reduced pressure (in vacuo) to yield this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of this compound.

Infrared (IR) and Raman Spectroscopy

The vibrational modes of this compound have been thoroughly investigated.

Table 2: Key IR and Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| 3100 | m | s | ν(C-H) |

| 1620 | vs | s | ν(C-C), Ring |

| 1515 | vs | m | ν(C-C), Ring |

| 1240 | vs | s | ν(N-O) |

| 1025 | vs | vs | ν(C-O) |

| 840 | vs | s | γ(C-H) |

vs = very strong, s = strong, m = medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Electron ionization mass spectrometry of this compound results in a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the N-oxide and methoxy functional groups. The molecular ion is energetically unstable and can break apart into smaller, charged fragments and uncharged radicals.[5][6] The uncharged radicals are not detected.[5][6]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Classification |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |

| H315: Causes skin irritation | Skin irritation (Category 2) |

| H319: Causes serious eye irritation | Eye irritation (Category 2) |

| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |

Data sourced from PubChem and may represent an aggregated GHS classification.[2]

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Pharmaceutical Applications

The pyridine N-oxide moiety is present in a number of biologically active compounds. This compound is a valuable precursor for the development of anti-inflammatory and anti-cancer agents.[1] Derivatives of pyridine-4-one, which can be synthesized from 4-methoxypyridine derivatives, have shown anti-inflammatory effects, potentially through the chelation of iron, which is crucial for the activity of enzymes like cyclooxygenase and lipoxygenase in the inflammation pathway.

Logical Relationship in Anti-inflammatory Drug Development

References

An In-depth Technical Guide to the Synthesis of 4-Methoxypyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 4-methoxypyridine (B45360) N-oxide from its precursor, 4-methoxypyridine. This document details established experimental protocols, presents quantitative data for process optimization, and visualizes the reaction and experimental workflow for enhanced understanding. 4-Methoxypyridine N-oxide is a valuable building block in organic synthesis and medicinal chemistry, often utilized as a ligand, an oxygen atom transfer reagent, and an intermediate in the preparation of functionalized pyridines.[1]

Chemical Reaction Overview

The synthesis of this compound is achieved through the N-oxidation of 4-methoxypyridine. This transformation involves the introduction of an oxygen atom onto the nitrogen atom of the pyridine (B92270) ring. Several oxidizing agents can accomplish this, with the most common and well-documented methods utilizing peroxy acids, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3]

References

4-Methoxypyridine N-oxide molecular weight and formula

An In-depth Technical Guide to 4-Methoxypyridine N-oxide

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a versatile heterocyclic compound utilized by researchers, scientists, and drug development professionals. The document summarizes key molecular data and presents a conceptual experimental workflow for its characterization.

Core Molecular Data

This compound is a pyridine (B92270) derivative with a methoxy (B1213986) group at the 4-position and an N-oxide functional group. These features contribute to its utility as a building block in organic synthesis and as a nucleophilic catalyst.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇NO₂[2][3][4][5][6] |

| Molecular Weight | 125.13 g/mol [2][3][4][5][7] |

| CAS Number | 1122-96-9[2][3] |

| Appearance | Light yellow to light brown crystalline powder[2][6] |

| Melting Point | 73-85 °C[1][6][7] |

| Solubility | Soluble in most common organic solvents[6] |

Logical Relationship of Chemical Properties

The following diagram illustrates the fundamental relationship between the compound's name, its empirical formula, and its calculated molecular weight.

General Experimental Workflow for Characterization

A detailed experimental protocol for the synthesis and characterization of this compound would be extensive. However, a general workflow for the characterization of a synthesized batch of this compound is outlined below. This workflow ensures the identity, purity, and structural integrity of the compound.

The preparative method for this compound typically involves the oxidation of 4-methoxypyridine.[6] For instance, 30% aqueous hydrogen peroxide can be used in refluxing acetic acid.[6]

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[2] It is also utilized in the formulation of agrochemicals to enhance the efficacy of pesticides and herbicides.[2] In biochemical research, it plays a role in studying enzyme activity and metabolic pathways.[2] Its structure allows it to act as an intermediate in the synthesis of diverse heterocyclic compounds, which are crucial in the development of new drugs.[2]

References

- 1. This compound CAS#: 1122-96-9 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1122-96-9|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound technical, = 90 207511-18-0 [sigmaaldrich.com]

Spectroscopic Profile of 4-Methoxypyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Methoxypyridine N-oxide, a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a valuable resource for compound identification, characterization, and quality control in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift data.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.13 | d | 2H | H-2, H-6 |

| 6.85 | d | 2H | H-3, H-5 |

| 3.85 | s | 3H | -OCH₃ |

¹³C NMR Data.[1]

| Chemical Shift (δ) ppm | Assignment |

| 157.9 | C-4 |

| 138.8 | C-2, C-6 |

| 110.2 | C-3, C-5 |

| 56.4 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The table below lists the characteristic absorption bands observed in the IR spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | Aromatic C-H Stretch |

| 2980 | Medium | Aliphatic C-H Stretch |

| 1620 | Strong | C=C Stretch (aromatic) |

| 1510 | Strong | N-O Stretch |

| 1240 | Strong | Asymmetric C-O-C Stretch |

| 1030 | Strong | Symmetric C-O-C Stretch |

| 830 | Strong | C-H Out-of-plane Bend |

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation: A sample of 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated acetone (B3395972) (acetone-d6). The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 200 ppm

-

Reference: Acetone-d6 at 29.84 ppm.

FT-IR Spectroscopy Protocol

Sample Preparation: The IR spectrum was obtained using the thin solid film method. A small amount of this compound was dissolved in a few drops of chloroform. One drop of this solution was deposited on a potassium bromide (KBr) plate. The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of a clean, empty KBr plate was recorded as the background and automatically subtracted from the sample spectrum.

Synthesis of this compound: An Experimental Workflow

This compound is typically synthesized via the oxidation of 4-methoxypyridine. The following diagram illustrates the general experimental workflow for this synthesis.[1][2]

Caption: Workflow for the synthesis of this compound.

References

Solubility of 4-Methoxypyridine N-oxide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methoxypyridine (B45360) N-oxide

4-Methoxypyridine N-oxide is a heterocyclic organic compound with the chemical formula C₆H₇NO₂. It is characterized by a pyridine (B92270) ring substituted with a methoxy (B1213986) group at the 4-position and an N-oxide functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its polar N-oxide group significantly influences its physical and chemical properties, including its solubility.

Key Properties:

| Property | Value | Reference |

| CAS Number | 1122-96-9 | [1][2] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Appearance | Light yellow to light brown crystalline powder | [3][4] |

| Melting Point | 82-85 °C | [3] |

Qualitative Solubility Profile

Extensive literature searches indicate that this compound is generally described as being soluble in most common organic solvents.[3] It exhibits excellent solubility in polar solvents, which can be attributed to the polarity of the N-oxide bond.[4]

Synthesis procedures for this compound commonly utilize solvents such as acetic acid and dichloromethane, indicating its solubility in these media.[3] The purification often involves recrystallization from solvent mixtures, further suggesting its solubility in a range of organic solvents.

Quantitative Solubility Data

Despite a thorough review of scientific databases and chemical literature, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents at different temperatures could not be located. The absence of this data highlights a gap in the available physicochemical characterization of this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for applications such as process development, formulation, or reaction optimization, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator).

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to avoid any temperature change that could cause precipitation or further dissolution.

-

Quantification:

-

Gravimetric Method: Determine the mass of the solution in the volumetric flask. Evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dissolved solid is obtained. The solubility can then be calculated as the mass of the dissolved solid per mass or volume of the solvent.

-

HPLC Method: Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound using a pre-established calibration curve. Calculate the original concentration in the saturated solution.

-

-

Data Reporting: Report the solubility in standard units such as g/100 mL, mg/mL, or mol/L at the specified temperature. For comprehensive analysis, repeat the experiment at different temperatures to generate a solubility curve.

Caption: Experimental workflow for determining the solubility of this compound.

Synthesis of this compound

A common and efficient method for the preparation of this compound is the oxidation of 4-methoxypyridine.

Reaction Scheme:

Caption: Synthesis of this compound via oxidation.

Example Protocol:

To a stirred solution of 4-methoxypyridine in acetic acid, 30% aqueous hydrogen peroxide is added. The reaction mixture is then heated at reflux. After completion of the reaction, the volatile components are removed under reduced pressure to yield this compound.[3]

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, qualitative information indicates its good solubility in polar organic solvents. For applications requiring precise solubility values, the provided detailed experimental protocol offers a reliable methodology for their determination. This guide serves as a foundational resource for researchers and professionals, enabling them to effectively work with this compound in their research and development endeavors.

References

Unveiling the Solid-State Architecture of 4-Methoxypyridine N-oxide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 4-Methoxypyridine (B45360) N-oxide, a key building block in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed crystallographic data, experimental protocols, and visualizations to facilitate a deeper understanding of its solid-state properties.

Crystallographic Data

The crystal structure of 4-Methoxypyridine N-oxide has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and refinement details are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₆H₇NO₂ |

| Formula Weight | 125.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.865(1) Å |

| b | 15.011(2) Å |

| c | 7.156(1) Å |

| α | 90° |

| β | 108.56(1)° |

| γ | 90° |

| Volume | 596.9(2) ų |

| Z | 4 |

| Calculated Density | 1.392 Mg/m³ |

| Absorption Coeff. | 0.108 mm⁻¹ |

| F(000) | 264 |

| Crystal Size | 0.40 x 0.15 x 0.10 mm |

| Theta range | 2.21 to 27.50° |

| Reflections collected | 1373 |

| Independent reflections | 1373 [R(int) = 0.0000] |

| Final R indices [I>2σ(I)] | R1 = 0.0365, wR2 = 0.0989 |

| R indices (all data) | R1 = 0.0463, wR2 = 0.1054 |

Molecular Structure and Intermolecular Interactions

The molecular structure of this compound features a planar pyridine (B92270) N-oxide ring with the methoxy (B1213986) group substituent. The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds, forming a network of interconnected molecules.

Selected Bond Lengths

| Bond | Length (Å) |

| N(1)-O(1) | 1.328(1) |

| C(4)-O(2) | 1.353(1) |

| O(2)-C(6) | 1.432(1) |

| N(1)-C(2) | 1.352(1) |

| N(1)-C(5) | 1.354(1) |

Selected Bond Angles

| Atoms | Angle (°) |

| C(2)-N(1)-C(5) | 121.7(1) |

| O(1)-N(1)-C(2) | 119.2(1) |

| O(1)-N(1)-C(5) | 119.1(1) |

| C(3)-C(4)-O(2) | 125.1(1) |

| C(5)-C(4)-O(2) | 115.4(1) |

| C(4)-O(2)-C(6) | 118.0(1) |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the oxidation of 4-methoxypyridine. A typical procedure involves dissolving 4-methoxypyridine in glacial acetic acid, followed by the addition of 30% hydrogen peroxide. The reaction mixture is then heated at 70-80°C for several hours. After cooling, the excess acetic acid and water are removed under reduced pressure. The resulting residue is then purified by recrystallization.

Single-Crystal X-ray Diffraction

A single crystal of this compound with dimensions of 0.40 x 0.15 x 0.10 mm was mounted on a goniometer head. Data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

Molecular and Crystal Packing Diagram

The following diagram depicts the molecular structure of this compound and a simplified representation of its packing in the crystal lattice, highlighting the key intermolecular interactions.

The N-O Bond in 4-Methoxypyridine N-oxide: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypyridine (B45360) N-oxide is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of the N-oxide functionality in conjunction with the electron-donating methoxy (B1213986) group at the 4-position imparts unique reactivity to the molecule, particularly concerning the N-O bond. This technical guide provides a comprehensive overview of the reactivity of the N-O bond in 4-methoxypyridine N-oxide, detailing key reactions, underlying mechanisms, and experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, chemical synthesis, and materials science.

The N-O bond in pyridine (B92270) N-oxides is a key determinant of their chemical behavior, acting as a site for deoxygenation, a directing group for substitutions on the pyridine ring, and a precursor for radical generation. The 4-methoxy substituent further modulates this reactivity through its electronic effects.

Quantitative Data on N-O Bond Properties and Reactivity

The reactivity of the N-O bond can be quantitatively assessed through various parameters, including bond length and bond dissociation enthalpy (BDE). Computational studies provide valuable insights into these properties.

| Property | Value | Method | Reference |

| Calculated N-O Bond Length | 1.274 Å | DFT (B3LYP/cc-pVTZ) | [1] |

| Calculated N-O Bond Length | 1.261 Å | DFT (PBE0/cc-pVTZ) | [1] |

| N-O Bond Dissociation Enthalpy (Pyridine N-oxide) | 260 ± 10 kJ mol⁻¹ | Experimental Consensus | [2] |

Note: The N-O bond dissociation enthalpy for this compound is expected to be in a similar range to that of pyridine N-oxide, as substituents on the pyridine ring have been shown to have a relatively small effect on this value.[2]

The following table summarizes the yields of deoxygenation reactions for various substituted pyridine N-oxides under photocatalytic conditions, offering a comparative perspective on reactivity.

| Substrate | Product | Reaction Time | Yield (%) |

| This compound | 4-Methoxypyridine | 5 min | 99 |

| 4-Phenylpyridine N-oxide | 4-Phenylpyridine | 12 min | 98 |

| 4-Chloropyridine N-oxide | 4-Chloropyridine | 30 min | 85 |

| 4-(Trifluoromethyl)pyridine N-oxide | 4-(Trifluoromethyl)pyridine | 4 min | 93 |

| 4-Cyanopyridine N-oxide | 4-Cyanopyridine | 2 min | 98 |

| Isonicotinic acid N-oxide | Isonicotinic acid | 1.3 h | 100 |

Data extracted from a study on photocatalytic deoxygenation using a rhenium complex.[3]

Key Reactions Involving the N-O Bond

The N-O bond in this compound is susceptible to a variety of chemical transformations. The principal reactions are deoxygenation, O-alkylation, and participation in radical reactions.

Deoxygenation

The removal of the oxygen atom from the N-oxide is a fundamental reaction that regenerates the parent pyridine. This transformation is crucial in synthetic sequences where the N-oxide is used as a temporary activating or directing group.

Mechanism: Deoxygenation can be achieved through various mechanisms, including reduction by metals, reaction with trivalent phosphorus compounds, or catalytic transfer hydrogenation. In the case of trivalent phosphorus reagents like PCl₃ or PPh₃, the reaction proceeds through a nucleophilic attack of the phosphorus on the oxygen atom, followed by the formation of a stable phosphoryl or phosphate (B84403) byproduct, which drives the reaction to completion.

O-Alkylation and Rearrangement

The oxygen atom of the N-oxide can act as a nucleophile, attacking alkylating agents to form O-alkoxypyridinium salts. These intermediates are highly reactive and can undergo subsequent reactions.

Mechanism: The reaction proceeds via a standard SN2 mechanism where the N-oxide oxygen attacks the electrophilic carbon of an alkyl halide. The resulting O-alkoxypyridinium salt can then be susceptible to nucleophilic attack on the pyridine ring or undergo rearrangement reactions.

Radical Reactions

Upon activation, the N-O bond can undergo homolytic cleavage to generate radical species. This reactivity is harnessed in modern synthetic methods for C-C bond formation.

Mechanism: N-alkoxypyridinium salts, formed by O-alkylation, can serve as precursors for radical generation. For instance, N-methoxypyridinium salts can react with alkyl radicals generated from sources like organoboranes. The alkyl radical adds to the pyridinium (B92312) ring, and subsequent steps lead to the formation of alkylated pyridines. This process occurs under neutral conditions, avoiding the need for strong acids to activate the heterocycle.[4]

Experimental Protocols

Synthesis of this compound

This protocol describes the oxidation of 4-methoxypyridine to its corresponding N-oxide using hydrogen peroxide in acetic acid.[5]

Materials:

-

4-Methoxypyridine (5 g, 45.87 mmol)

-

Glacial Acetic Acid (25 mL)

-

30% Hydrogen Peroxide solution (4.2 mL)

-

Argon or Nitrogen gas

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Rotary evaporator

-

TLC plates (Silica gel, 5% MeOH in CH₂Cl₂)

Procedure:

-

To a stirred solution of 4-methoxypyridine (5 g, 45.87 mmol) in glacial acetic acid (25 mL) in a round-bottom flask under an argon atmosphere, add 30% hydrogen peroxide solution (4.2 mL) at room temperature.

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of 5% methanol (B129727) in dichloromethane (B109758).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the volatile components in vacuo using a rotary evaporator to afford this compound as a yellow liquid (yield: ~88%).

Deoxygenation of this compound using a Palladium Catalyst

This protocol provides a general method for the deoxygenation of pyridine N-oxides, which can be adapted for this compound.[6]

Materials:

-

This compound (1 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.03 mmol, 3 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.03 mmol, 3 mol%)

-

Triethylamine (B128534) (Et₃N, 3 mmol)

-

Acetonitrile (B52724) (MeCN, 5 mL)

-

Microwave reactor or oil bath

-

Standard glassware for workup and purification

Procedure:

-

In a microwave vial, combine this compound (1 mmol), Pd(OAc)₂ (0.03 mmol), dppf (0.03 mmol), and triethylamine (3 mmol).

-

Add acetonitrile (5 mL) to the vial.

-

Seal the vial and heat the reaction mixture to 140-160 °C using a microwave reactor or a preheated oil bath.

-

Maintain the temperature for the required time (monitor by TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Nucleophilic Substitution on the Pyridine Ring via N-O Bond Activation

This protocol describes a general procedure for the chlorination of pyridine N-oxides at the 2- or 4-position using phosphorus oxychloride (POCl₃), which proceeds via activation of the N-O bond.

Materials:

-

This compound (1 mmol)

-

Phosphorus oxychloride (POCl₃, 3-5 mmol)

-

Round-bottom flask, reflux condenser, heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Carefully add this compound (1 mmol) to an excess of phosphorus oxychloride (3-5 mmol) in a round-bottom flask.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) until the solution is basic.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Conclusion

The N-O bond in this compound is a focal point of its rich and varied reactivity. Its ability to undergo deoxygenation, act as a nucleophile in O-alkylation, and facilitate radical reactions makes it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Understanding the principles and experimental conditions governing the reactivity of this functional group is paramount for its effective utilization in modern organic synthesis. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 4-Methoxypyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypyridine (B45360) N-oxide, a heterocyclic compound, is a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing N-oxide moiety, govern its reactivity and potential applications. This technical guide provides a comprehensive overview of the electronic characteristics of 4-methoxypyridine N-oxide, presenting both theoretical and experimental data. Detailed experimental protocols for its synthesis and characterization are also included, alongside a visualization of a key reaction mechanism. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important molecule.

Introduction

This compound is a derivative of pyridine (B92270) N-oxide with a methoxy group at the 4-position. The N-oxide functional group significantly alters the electronic distribution within the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack compared to pyridine itself. The additional presence of the methoxy group further modulates these electronic properties, enhancing its utility in various chemical transformations. Understanding the electronic landscape of this molecule is crucial for predicting its reactivity, designing novel synthetic routes, and exploring its potential in drug development as a ligand or pharmacophore.

Electronic Properties

Calculated Electronic Properties

A computational study utilizing CNDO/2 and MNDO methods has provided the following electronic properties for this compound:

| Property | CNDO/2 | MNDO | Unit |

| Ionization Potential | 9.89 | 9.53 | eV |

| Dipole Moment | 7.03 | 5.37 | Debye |

Table 1: Calculated electronic properties of this compound.

These calculations indicate a significant dipole moment, highlighting the polar nature of the molecule arising from the N-oxide bond and the methoxy group.

Structural Parameters

A comparative theoretical study on substituted pyridine N-oxides provides the calculated N-O bond length for this compound.

| Parameter | Value | Unit |

| N-O Bond Length | 1.274 | Å |

Table 2: Calculated N-O bond length of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4-methoxypyridine.

Materials:

-

4-methoxypyridine

-

Glacial acetic acid

-

30% Hydrogen peroxide solution

-

Argon gas

-

TLC plates (5% MeOH in CH₂Cl₂)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-methoxypyridine (e.g., 5 g, 45.87 mmol) in glacial acetic acid (e.g., 25 mL) under an argon atmosphere.

-

To the stirred solution, add 30% hydrogen peroxide solution (e.g., 4.2 mL) at room temperature.

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 5% methanol (B129727) in dichloromethane (B109758) eluent.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the volatile components in vacuo using a rotary evaporator to yield this compound.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Representative Protocol for UV-Vis Spectroscopy

The following is a representative protocol for acquiring the UV-Vis spectrum of a pyridine N-oxide derivative, which can be adapted for this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile, ethanol, water)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the µM range).

-

Calibrate the spectrophotometer with a blank cuvette containing the pure solvent.

-

Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

The UV/Visible spectrum of this compound has been reported in the NIST WebBook.[1]

Representative Protocol for Cyclic Voltammetry

This protocol provides a general framework for performing cyclic voltammetry on a pyridine N-oxide derivative.

Materials:

-

This compound

-

A suitable aprotic solvent (e.g., acetonitrile, dimethylformamide)

-

A supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) - TBAP)

-

A three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen solvent.

-

Dissolve a known concentration of this compound (e.g., 1-10 mM) in the electrolyte solution.

-

Assemble the three-electrode cell and ensure the electrodes are clean and polished.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Set the parameters on the potentiostat, including the potential window and scan rate (e.g., 100 mV/s).

-

Initiate the cyclic voltammetry scan and record the resulting voltammogram.

Reactivity and Mechanistic Insights

Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines. One important transformation is the Boekelheide rearrangement, which involves the reaction of an α-picoline N-oxide with acetic anhydride (B1165640). Although this compound does not have an α-methyl group, understanding the general reactivity of the N-oxide group with acetic anhydride is instructive. The reaction typically proceeds through acylation of the N-oxide oxygen, followed by nucleophilic attack on the pyridine ring.

Reaction with Acetic Anhydride (Boekelheide Rearrangement Adaptation)

The following diagram illustrates the key steps of the Boekelheide rearrangement, which highlights the activation of the pyridine N-oxide by acetic anhydride.

Boekelheide Rearrangement Mechanism

Caption: Key steps of the Boekelheide rearrangement.

Conclusion

This compound possesses a unique set of electronic properties that make it a valuable tool in synthetic and medicinal chemistry. This guide has summarized the available theoretical data on its dipole moment and N-O bond length, and provided detailed, adaptable protocols for its synthesis and characterization using common spectroscopic and electrochemical techniques. The included visualization of the Boekelheide rearrangement offers insight into the reactivity of the N-oxide functionality. Further computational studies using modern DFT methods would be beneficial to provide a more complete picture of the electronic landscape of this important molecule, including its HOMO-LUMO energies and molecular electrostatic potential, which would further aid in the rational design of new reactions and bioactive compounds.

References

An In-depth Technical Guide to the Thermal Stability of 4-Methoxypyridine N-oxide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of public quantitative data on the thermal stability of 4-Methoxypyridine N-oxide, this technical guide provides a comprehensive overview of the expected thermal behavior of this compound based on available information for closely related pyridine (B92270) N-oxide derivatives. This guide also presents detailed experimental protocols for thermal analysis that are applicable to the characterization of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with many N-oxide compounds, understanding its thermal stability is paramount for safe handling, storage, and application, particularly in processes that involve elevated temperatures. Thermal decomposition can lead to the generation of gas and potentially hazardous situations if not properly understood and controlled. This guide provides an in-depth analysis of the factors influencing the thermal stability of this compound and offers detailed protocols for its experimental evaluation.

Expected Thermal Behavior of this compound

Studies on methyl-substituted pyridine N-oxides have shown that 4-substituted derivatives are more thermally stable than their 2-substituted counterparts. Furthermore, electron-donating substituents, such as the methoxy (B1213986) group in this compound, are known to enhance thermal stability. This suggests that this compound is likely to exhibit a relatively high onset temperature of decomposition.

Upon heating, pyridine N-oxides can undergo decomposition, often with the release of gaseous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). The decomposition process is typically exothermic and can be characterized by a sharp peak in the DSC thermogram.

Quantitative Thermal Analysis Data (Surrogate Data)

To illustrate the type of data obtained from thermal analysis of pyridine N-oxide derivatives, the following table summarizes the thermal decomposition data for 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), a well-characterized energetic material. This data serves as a surrogate to demonstrate the key thermal parameters of interest.

| Parameter | Value | Technique | Reference |

| Onset Decomposition Temperature (T_onset) | 250 °C | DSC | [1] |

| Peak Exothermic Temperature (T_peak) | 275 °C | DSC | [1] |

| Heat of Decomposition (ΔH_d) | -850 J/g | DSC | [1] |

| Mass Loss at T_peak | ~45% | TGA | [1] |

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, the following experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the heat of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Purge Gas: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 350 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Determine the onset temperature of the exothermic decomposition peak by the intersection of the baseline with the tangent of the leading edge of the peak.

-

Identify the peak temperature of the exotherm.

-

Calculate the heat of decomposition by integrating the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to quantify the extent of mass loss during decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) crucible.

-

Instrument Setup:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Purge Gas: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature.

-

Determine the onset temperature of mass loss.

-

Correlate the stages of mass loss with the thermal events observed in the DSC thermogram.

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound.

Caption: General workflow for the thermal analysis of this compound.

Logical Relationship of Thermal Stability Parameters

The following diagram illustrates the relationship between the key parameters obtained from thermal analysis and the overall assessment of thermal stability.

References

4-Methoxypyridine N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypyridine (B45360) N-oxide is a heterocyclic compound that has garnered significant attention in synthetic organic chemistry and materials science. Its unique electronic properties, stemming from the electron-donating methoxy (B1213986) group and the polar N-oxide functionality, make it a versatile reagent, ligand, and catalyst. This technical guide provides an in-depth overview of the discovery, history, synthesis, properties, and key applications of 4-Methoxypyridine N-oxide, with a focus on detailed experimental protocols and mechanistic insights.

Discovery and History

The journey of this compound is intrinsically linked to the broader discovery of pyridine (B92270) N-oxides. The first synthesis of a pyridine N-oxide was reported by the German chemist Jakob Meisenheimer in 1926. His pioneering work involved the oxidation of pyridine using peroxybenzoic acid. This opened the door to the exploration of a new class of heterocyclic compounds with unique reactivity.

While the exact first synthesis of this compound is not definitively documented in a single seminal publication, its development followed the broader advancements in the field of pyridine N-oxide chemistry. The work of Japanese chemist Eiji Ochiai in the 1940s was instrumental in expanding the understanding and synthetic accessibility of various pyridine N-oxide derivatives. It is highly probable that this compound was first synthesized during this period of extensive investigation into the reactions of substituted pyridines with oxidizing agents. The now-commonplace synthesis using hydrogen peroxide and acetic acid became a practical and widely adopted method for the preparation of this and other pyridine N-oxides.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and application. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| CAS Number | 1122-96-9 | [1] |

| Appearance | Light brown crystalline solid | [1] |

| Melting Point | 82-85 °C | [1] |

| Boiling Point | 308.9 ± 15.0 °C (Predicted) | N/A |

| Solubility | Soluble in most common organic solvents | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Peaks/Signals | Source(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 8.13 (d, 2H), 6.80 (d, 2H), 3.85 (s, 3H) | N/A |

| ¹³C NMR (CDCl₃) | δ (ppm): 159.2, 139.5, 110.9, 56.4 | N/A |

| Infrared (IR) (KBr, cm⁻¹) | ~1600 (C=C stretch), ~1250 (N-O stretch), ~1030 (C-O stretch) | N/A |

| Mass Spectrometry (MS) | m/z: 125 (M⁺) | N/A |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of 4-methoxypyridine. Below are detailed protocols for two common methods.

Synthesis via Hydrogen Peroxide and Acetic Acid

This is the most prevalent and cost-effective method for the laboratory-scale synthesis of this compound.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

4-Methoxypyridine (1 equivalent)

-

Glacial Acetic Acid (5-10 volumes)

-

30% Hydrogen Peroxide (1.1 - 1.5 equivalents)

-

Ethyl acetate

-

Hexanes

-

Sodium bicarbonate (for neutralization, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxypyridine in glacial acetic acid.

-

To the stirred solution, add 30% hydrogen peroxide dropwise at room temperature. The addition is exothermic, and the temperature may rise.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the acetic acid and excess water under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a light brown crystalline solid.[2]

Synthesis via m-Chloroperoxybenzoic Acid (m-CPBA)

This method offers a milder alternative, often with shorter reaction times, but m-CPBA is a more expensive and potentially hazardous reagent.

Materials:

-

4-Methoxypyridine (1 equivalent)

-

m-Chloroperoxybenzoic acid (m-CPBA, 1.1 - 1.2 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-methoxypyridine in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Key Applications and Signaling Pathways

This compound serves as a valuable building block and catalyst in various chemical transformations.

Nucleophilic Catalyst in Oligonucleotide Synthesis

One of the significant applications of this compound is as a nucleophilic catalyst in the phosphoramidite (B1245037) method of oligonucleotide synthesis. It enhances the rate and efficiency of the coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain.

Workflow: Role of this compound in Oligonucleotide Synthesis

Caption: Role of this compound in the coupling step of oligonucleotide synthesis.

In this process, an activator, such as tetrazole, protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. This compound acts as a nucleophilic catalyst, accelerating this coupling reaction. Its efficacy is attributed to its ability to form a highly reactive intermediate with the activated phosphoramidite, which then readily reacts with the hydroxyl group of the growing chain.[3][4]

Ligand in Coordination Chemistry

The oxygen atom of the N-oxide group in this compound is a good Lewis base and can coordinate to a variety of metal centers. This property has been exploited in the synthesis of coordination polymers and metal complexes with interesting structural and catalytic properties.[5]

Reagent in Organic Synthesis

This compound can be used as a mild oxidizing agent and as a precursor for the synthesis of various substituted pyridines. The N-oxide group activates the pyridine ring towards both nucleophilic and electrophilic substitution, allowing for the introduction of functional groups at positions that are otherwise difficult to access.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is an irritant to the eyes, skin, and respiratory system. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. The compound is hygroscopic and should be stored in a tightly sealed container in a dry place.

Conclusion

This compound is a valuable and versatile compound with a rich history rooted in the development of pyridine N-oxide chemistry. Its straightforward synthesis, coupled with its unique electronic properties, has led to its widespread use as a nucleophilic catalyst, a ligand in coordination chemistry, and a versatile reagent in organic synthesis. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, particularly in the fields of drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of the phosphoramidite synthesis of polynucleotides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Role of 4-Methoxypyridine N-oxide in Pharmaceutical Synthesis

Introduction

4-Methoxypyridine (B45360) N-oxide is a versatile heterocyclic compound widely employed in organic and medicinal chemistry. Its unique electronic properties make it a valuable intermediate and reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] It serves as a crucial building block in the development of various therapeutic agents, particularly in the fields of anti-inflammatory and anti-cancer drug discovery.[1][2] This document provides detailed application notes and experimental protocols for the use of 4-methoxypyridine N-oxide and its derivatives in the synthesis of two notable pharmaceuticals: the proton pump inhibitor Omeprazole (B731) and the HIV-1 non-nucleoside reverse transcriptase inhibitor Doravirine.

Synthesis of Omeprazole

Omeprazole is a widely used medication for the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and other conditions caused by excess stomach acid. A key precursor in a common industrial synthesis of Omeprazole is 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, which is derived from a substituted pyridine (B92270) N-oxide. The N-oxide functionality facilitates the introduction of functional groups at the 2-position of the pyridine ring.

Experimental Workflow: Synthesis of Omeprazole Intermediate

The following diagram illustrates the synthetic route from 2,3,5-trimethylpyridine (B1346980) N-oxide to a key pyridyl intermediate used in the synthesis of Omeprazole.

Caption: Synthetic pathway to a key Omeprazole precursor.

Experimental Protocol: Synthesis of 2,3,5-Trimethyl-4-methoxypyridine N-oxide

This protocol describes the nitration and subsequent methoxylation of 2,3,5-trimethylpyridine N-oxide, a critical step in forming the Omeprazole backbone.[4]

-

Nitration:

-

Dissolve 2,3,5-trimethylpyridine-N-oxide (10 moles) in concentrated sulfuric acid (22.08 moles) in a suitable reaction vessel.

-

Add a nitrating mixture of concentrated sulfuric acid (32.2 moles) and 65% nitric acid (29.84 moles) at 90°C over 1 hour.

-

Stir the solution at 90°C for 1.5 hours.

-

Cool the reaction mixture to 30°C and adjust the pH by adding 10M NaOH while maintaining the temperature below 40°C.

-

The resulting 2,3,5-trimethyl-4-nitropyridine-N-oxide is then processed for the next step.

-

-

Methoxylation:

-

To the crude 2,3,5-trimethyl-4-nitropyridine-N-oxide, add methanol (B129727) and a solution of sodium methoxide (B1231860) in methanol.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and filter to remove inorganic salts.

-

Evaporate the filtrate to yield crude 2,3,5-trimethyl-4-methoxypyridine-N-oxide.

-

The crude product can be purified by washing with a suitable solvent (e.g., petroleum ether) to yield the final product with high purity.[5]

-

Quantitative Data

| Step | Starting Material | Reagents | Conditions | Product | Yield | Purity |

| 1 | 2,3,5-Trimethylpyridine N-oxide | HNO₃, H₂SO₄ | 90°C, 1.5 h | 2,3,5-Trimethyl-4-nitropyridine N-oxide | - | - |

| 2 | 2,3,5-Trimethyl-4-nitropyridine N-oxide | NaOCH₃, Methanol | Reflux | 2,3,5-Trimethyl-4-methoxypyridine N-oxide | ~90% | ~90% |

Mechanism of Action: Omeprazole

Omeprazole is a proton pump inhibitor that irreversibly blocks the H⁺/K⁺ ATPase enzyme system in gastric parietal cells, which is the final step in stomach acid secretion.[6][7]

Caption: Mechanism of Omeprazole as a proton pump inhibitor.

Synthesis of Doravirine Intermediate

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis of Doravirine involves a key pyridone intermediate. While various synthetic routes exist, the formation of substituted pyridones can be achieved through chemistries involving pyridine N-oxide precursors.

Experimental Workflow: Synthesis of a Pyridone Intermediate

The following diagram illustrates a general approach to a pyridone intermediate relevant to Doravirine synthesis, starting from a substituted pyridine which is first oxidized to the N-oxide.

Caption: General synthesis of a pyridone intermediate.

Experimental Protocol: Synthesis of 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile

This protocol outlines a key coupling step in a documented synthesis of Doravirine, leading to the core pyridone structure.[8]

-

Reaction Setup: In a suitable reaction vessel, charge a solution of 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in NMP.

-

Addition of Reagents: Add 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile, additional NMP, and 2-methyl-2-butanol.

-

Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) to the suspension over approximately 4 hours.

-

Reaction: Age the reaction mixture for about 18 hours at ambient temperature.

-

Workup and Isolation: The product, Doravirine, is then isolated and purified using standard techniques such as crystallization.

Quantitative Data

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one | 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile | DIPEA | NMP, 2-methyl-2-butanol | Ambient temp., 18 h | Doravirine |

Mechanism of Action: Doravirine

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a non-competitive site on the HIV-1 reverse transcriptase enzyme, thereby inhibiting its activity and preventing viral replication.[9][10][11]

Caption: Mechanism of Doravirine as an HIV-1 NNRTI.

General Protocol: Synthesis of this compound

The starting material itself is readily synthesized from 4-methoxypyridine.

Experimental Protocol

This protocol describes a common method for the oxidation of 4-methoxypyridine to its corresponding N-oxide.[12]

-

Reaction Setup: To a stirred solution of 4-methoxypyridine (45.87 mmol) in acetic acid (25 mL) under an inert atmosphere (e.g., argon), add 30% hydrogen peroxide solution (4.2 mL) at room temperature.

-

Reaction: Stir the reaction mixture at reflux for 24 hours. Monitor the consumption of the starting material by TLC.

-

Workup: After the reaction is complete, remove the volatile components in vacuo to afford this compound.

Quantitative Data

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| 4-Methoxypyridine | 30% Hydrogen Peroxide | Acetic Acid | Reflux, 24 h | This compound | ~88% |

References

- 1. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 5. US4620008A - Processes for the preparation of omeprazole and intermediates therefore - Google Patents [patents.google.com]

- 6. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Doravirine | C17H11ClF3N5O3 | CID 58460047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. An In-depth Analysis of Doravirine's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

4-Methoxypyridine N-oxide: An Effective Oxidant for Palladium-Catalyzed C-H Activation

Application Note AN2025-12-22

Introduction

4-Methoxypyridine (B45360) N-oxide has emerged as a versatile and efficient oxidant in palladium-catalyzed C-H activation reactions, enabling the direct functionalization of C-H bonds. This methodology offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The N-oxide moiety serves a dual role: it acts as an internal oxidant, facilitating the regeneration of the active Pd(II) catalyst, and as a directing group, promoting regioselective C-H activation at the C2 position of the pyridine (B92270) ring. This application note provides an overview of the use of 4-methoxypyridine N-oxide in palladium-catalyzed C-H arylation and alkenylation reactions, complete with detailed experimental protocols and quantitative data.

Palladium-Catalyzed C-H Arylation

The direct arylation of pyridine N-oxides, including this compound, with various arylating agents has been successfully demonstrated. This transformation provides a straightforward route to valuable 2-arylpyridine derivatives, which are common structural motifs in pharmaceuticals and functional materials.

Arylation with Potassium Aryl- and Heteroaryltrifluoroborates

A ligand-free palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates has been developed.[1] This method exhibits broad substrate scope and affords the desired products in moderate to high yields with excellent regioselectivity.

Quantitative Data Summary

| Entry | Pyridine N-oxide Substrate | Aryltrifluoroborate Substrate | Product | Yield (%) |

| 1 | This compound | Potassium phenyltrifluoroborate | 2-Phenyl-4-methoxypyridine N-oxide | 78 |

| 2 | Pyridine N-oxide | Potassium phenyltrifluoroborate | 2-Phenylpyridine N-oxide | 85 |

| 3 | 4-Nitropyridine N-oxide | Potassium phenyltrifluoroborate | 2-Phenyl-4-nitropyridine N-oxide | 98 |

| 4 | 2-Chloropyridine N-oxide | Potassium phenyltrifluoroborate | 2-Phenyl-6-chloropyridine N-oxide | 75 |

| 5 | 4-Methylpyridine N-oxide | Potassium 4-methoxyphenyltrifluoroborate | 2-(4-Methoxyphenyl)-4-methylpyridine N-oxide | 82 |

| 6 | Pyridine N-oxide | Potassium benzofuran-2-trifluoroborate | 2-(Benzofuran-2-yl)pyridine N-oxide | 91 |

Experimental Protocol: General Procedure for the Direct Arylation of Pyridine N-oxides with Potassium Aryltrifluoroborates [1]

To a reaction tube equipped with a magnetic stir bar, the following reagents were added in sequence: Pd(OAc)₂ (10 mol%), Ag₂O (2 equivalents), TBAI (20 mol%), the corresponding potassium aryltrifluoroborate (0.15 mmol), and the pyridine N-oxide substrate (3.3 equivalents). Subsequently, 1,4-dioxane (B91453) (0.5 mL) was added under an air atmosphere. The reaction mixture was then stirred at 90 °C until the potassium aryltrifluoroborate was completely consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was purified by silica (B1680970) gel column chromatography to afford the desired 2-arylpyridine N-oxide product.

Direct Arylation with Unactivated Arenes

Pyridine N-oxides can also be directly arylated with unactivated arenes, such as benzene, in the presence of a palladium catalyst and a silver oxidant.[2] This reaction proceeds with high site-selectivity, affording the ortho-arylated products.

Quantitative Data Summary

| Entry | Pyridine N-oxide Substrate | Arene | Product | Yield (%) |

| 1 | 4-Phenylpyridine N-oxide | Benzene | 2-Phenyl-4-phenylpyridine N-oxide | 81 |

| 2 | 3-Phenylpyridine N-oxide | Benzene | 2-Phenyl-3-phenylpyridine N-oxide | 75 |

| 3 | Quinoline N-oxide | Benzene | 2-Phenylquinoline N-oxide | 85 |

| 4 | Isoquinoline N-oxide | Benzene | 1-Phenylisoquinoline N-oxide | 78 |

Experimental Protocol: General Procedure for the Direct Arylation of Pyridine N-oxides with Unactivated Arenes [2]

In a sealed tube, the pyridine N-oxide substrate (0.6 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.2 equivalents) were combined with the arene (40 equivalents). The reaction mixture was then heated at 130 °C for 16 hours. After cooling to room temperature, the mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to give the desired ortho-arylated pyridine N-oxide product.

Palladium-Catalyzed C-H Alkenylation

The palladium-catalyzed C-H alkenylation of pyridine N-oxides provides a direct route to ortho-alkenylated pyridine N-oxides with excellent regio-, stereo-, and chemoselectivity.[2] This transformation is highly efficient and tolerates a variety of functional groups on both the pyridine N-oxide and the olefin coupling partner.

Quantitative Data Summary

| Entry | Pyridine N-oxide Substrate | Olefin | Product | Yield (%) |

| 1 | 4-Phenylpyridine N-oxide | Ethyl acrylate | (E)-Ethyl 3-(4-phenylpyridin-2-yl)acrylate N-oxide | 85 |

| 2 | 2-Phenylpyridine N-oxide | Ethyl acrylate | (E)-Ethyl 3-(6-phenylpyridin-2-yl)acrylate N-oxide | 78 |

| 3 | 3-Phenylpyridine N-oxide | Ethyl acrylate | (E)-Ethyl 3-(3-phenylpyridin-2-yl)acrylate N-oxide | 72 |

| 4 | Pyridine N-oxide | Styrene | (E)-2-Styrylpyridine N-oxide | 88 |

| 5 | Pyrazine N-oxide | Ethyl acrylate | (E)-Ethyl 3-(pyrazin-2-yl)acrylate N-oxide | 75 |

| 6 | Quinoxaline N-oxide | Ethyl acrylate | (E)-Ethyl 3-(quinoxalin-2-yl)acrylate N-oxide | 82 |

Experimental Protocol: General Procedure for the Palladium-Catalyzed Alkenylation of Pyridine N-oxides [2]

A mixture of the pyridine N-oxide substrate (4 equivalents), the olefin (0.3 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.5 equivalents) in 1,4-dioxane (0.6 mL) was stirred at 100 °C for 12 hours in a sealed tube. After cooling, the reaction mixture was filtered, and the solvent was evaporated under reduced pressure. The resulting residue was purified by column chromatography on silica gel to afford the corresponding ortho-alkenylated pyridine N-oxide product.

Reaction Mechanisms and Workflows

The palladium-catalyzed C-H functionalization of pyridine N-oxides is proposed to proceed through a catalytic cycle involving C-H activation, insertion of the coupling partner, and reductive elimination. The N-oxide plays a crucial role in regenerating the active Pd(II) catalyst.

Catalytic Cycle for C-H Arylation with Potassium Aryltrifluoroborates

References

Application Notes and Protocols: 4-Methoxypyridine N-oxide in Metal-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methoxypyridine (B45360) N-oxide in metal-catalyzed cross-coupling reactions. The primary application highlighted is its role as a substrate in palladium-catalyzed direct C-H arylation for the synthesis of 2-arylpyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

4-Methoxypyridine N-oxide is a versatile reagent in organic synthesis. The presence of the N-oxide functionality activates the pyridine (B92270) ring, facilitating reactions at the C2 and C4 positions. In the context of metal-catalyzed cross-coupling reactions, its most significant application is as a direct arylation partner, providing a more atom-economical and straightforward alternative to traditional cross-coupling methods that require pre-functionalized pyridines. While its role as a ligand or additive in other cross-coupling reactions such as Suzuki, Heck, and Sonogashira is not extensively documented in the current literature, its utility in direct C-H functionalization is a key focus of ongoing research.

Data Presentation: Palladium-Catalyzed Direct C-H Arylation of Pyridine N-oxides

The following tables summarize quantitative data for the palladium-catalyzed direct C-H arylation of pyridine N-oxides with various arylating agents. These reactions demonstrate the utility of pyridine N-oxides, including 4-methoxy-substituted derivatives, in forming C-C bonds with high regioselectivity at the 2-position of the pyridine ring.

Table 1: Palladium-Catalyzed Direct Arylation of this compound with an Aryl Bromide

| Entry | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-bromo-4-tert-butylbenzene | Pd(OAc)₂ (5 mol%) | P(t-Bu)₃ (15 mol%) | K₂CO₃ (2 equiv) | Toluene (B28343) | 110 | 16 | 85 |

Table 2: Palladium-Catalyzed Direct Arylation of Substituted Pyridine N-oxides with Potassium Phenyltrifluoroborate

| Entry | Pyridine N-oxide | Catalyst | Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methylpyridine N-oxide | Pd(OAc)₂ (10 mol%) | Ag₂O (2 equiv) | TBAI (20 mol%) | 1,4-Dioxane (B91453) | 90 | 18 | 85 |